3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, also known as CHA, is a synthetic, non-steroidal compound that has been used in scientific research for various applications. It has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Applications in Aquatic Environments and Health Effects
Parabens, which share structural similarities with the chemical due to their ester functional groups, are widely used as preservatives in cosmetics, pharmaceuticals, and foodstuffs. Research has highlighted the presence of parabens in aquatic environments, noting their potential endocrine-disrupting effects. Despite their biodegradability, continuous introduction into the environment makes them ubiquitous in surface water and sediments, raising concerns about their fate and behavior in aquatic systems (Haman, Dauchy, Rosin, & Munoz, 2015).
Role as Nutraceuticals and Food Additives
Chlorogenic acid, a phenolic compound, is highlighted for its health-promoting properties, including anti-oxidant, anti-inflammatory, and antilipidemic activities. It serves as a notable example of how compounds with specific functional groups can have broad applications in health and food sciences. Chlorogenic acid's antimicrobial properties make it a candidate for food preservation, showcasing the potential of similar compounds in the food industry (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antimicrobial and Biodegradable Polymers
Chitosan, an aminopolysaccharide, demonstrates the diverse applications of chemicals with specific functional groups in creating biocompatible and biodegradable materials. Its antimicrobial activity and suitability for various applications, including as an ingredient in food and pharmaceutical formulations, underline the potential utility of structurally similar compounds (Raafat & Sahl, 2009).
Sustainable Chemical Production from Biomass
The conversion of plant biomass into valuable chemicals highlights the relevance of research into compounds like "3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one" for sustainable chemistry. This area of research focuses on using biomass as a raw material for producing a variety of chemicals and fuels, suggesting potential applications for similar compounds in green chemistry and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-6-3-11(16)14-7-10(8-15)12(9-14)4-1-2-5-12/h10,15H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKHMRPIZCLITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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